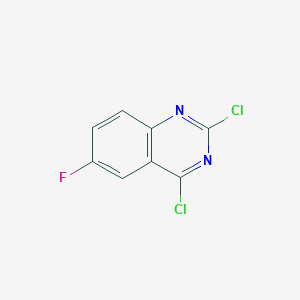

2,4-Dichloro-6-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPYLGGGYDUVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586541 | |

| Record name | 2,4-Dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-57-0 | |

| Record name | 2,4-Dichloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-fluoroquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in synthetic organic chemistry. Its reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring make it a versatile intermediate for the synthesis of a wide range of substituted quinazolines. These subsequent products are of significant interest in medicinal chemistry, with applications as kinase inhibitors, anti-cancer agents, and antiviral therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the reported values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂FN₂ | PubChem[1] |

| Molecular Weight | 217.03 g/mol | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[2] |

| Boiling Point | 277.3±22.0 °C (Predicted) | ChemicalBook[2] |

| pKa | -1.09±0.30 (Predicted) | ChemicalBook[2] |

| LogP (XLogP3-AA) | 3.6 | PubChem[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as dichloromethane. | General knowledge based on structure |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 6-fluoroquinazoline-2,4(1H,3H)-dione.

Procedure:

-

To a stirred solution of phosphorus trichloride, add phosphorus pentachloride.

-

Slowly add 6-fluoroquinazoline-2,4(1H,3H)-dione to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.[2]

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Carefully add an ice-water mixture to the residue and stir.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[2]

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 2-5 °C/min).

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

Procedure:

-

Prepare a solution of this compound in n-octanol saturated with water.

-

Prepare a solution of the same concentration in water saturated with n-octanol.

-

Mix equal volumes of the two solutions in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Solubility

The solubility in various solvents can be determined by the equilibrium saturation method.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Development

This diagram illustrates the role of this compound as a key intermediate in the synthesis of bioactive molecules, particularly through nucleophilic aromatic substitution reactions.

Caption: Role of this compound in drug development.

References

2,4-Dichloro-6-fluoroquinazoline CAS number and structure

An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinazoline

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound is a substituted quinazoline ring system, a heterocyclic scaffold of significant interest in the development of therapeutic agents.

CAS Number: 134517-57-0[1][2][3][4]

Molecular Formula: C₈H₃Cl₂FN₂[1][4]

Molecular Weight: 217.03 g/mol [1][3]

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | White to yellow solid | [2] |

| Boiling Point (Predicted) | 277.3 ± 22.0 °C | [2] |

| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.09 ± 0.30 | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [1][2] |

Synthesis

This compound is typically synthesized via a two-step process starting from the corresponding amino benzoic acid. The general synthetic pathway involves the formation of the quinazoline dione intermediate, followed by a chlorination reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

The following protocol is adapted from the synthesis of the structurally related compound, 2,4-dichloro-7-fluoroquinazoline.[5] This procedure is expected to yield the desired 6-fluoro isomer with minor modifications.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel.

-

An aqueous solution of potassium cyanate is added dropwise to the suspension under vigorous stirring.

-

The reaction mixture is stirred at room temperature for a specified duration to ensure complete reaction.

-

A solution of sodium hydroxide is then added in portions, and the mixture is cooled.

-

The resulting precipitate, 6-fluoroquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and air-dried. This intermediate can often be used in the subsequent step without further purification.

Step 2: Synthesis of this compound

-

A mixture of 6-fluoroquinazoline-2,4(1H,3H)-dione, N,N-dimethylaniline, and phosphorus oxychloride (POCl₃) is refluxed until the starting material is completely consumed.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto a mixture of ice and water.

-

The precipitate that forms is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.

Applications in Research and Development

The quinazoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-hypertensive effects.[5] this compound serves as a versatile building block for the synthesis of novel quinazoline derivatives. The chlorine atoms at the 2 and 4 positions are reactive and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.

Spectral Data

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 134517-57-0 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-6-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important heterocyclic compound.

Physicochemical Properties

This compound is a solid compound with the following computed properties.[1][2]

| Property | Value |

| CAS Number | 134517-57-0 |

| Molecular Formula | C₈H₃Cl₂FN₂ |

| Molecular Weight | 217.03 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl[2] |

| InChI Key | VLPYLGGGYDUVJN-UHFFFAOYSA-N[2] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-5-fluorobenzoic acid to form the intermediate, 6-fluoroquinazoline-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to yield the final product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from established methods for the synthesis of similar quinazoline-2,4-diones.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Urea or Potassium Cyanate

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel equipped with a mechanical stirrer.

-

An aqueous solution of urea or potassium cyanate is added dropwise to the suspension with vigorous stirring.

-

The reaction mixture is stirred at an elevated temperature (typically reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to acidic (around pH 4-5) with the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This chlorination step is based on protocols for analogous quinazoline systems.[3][4]

Materials:

-

6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or N,N-Diethylaniline

-

Ice-water

Procedure:

-

A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione is made in an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylaniline or N,N-diethylaniline is slowly added to the mixture.

-

The reaction mixture is heated to reflux (around 120°C) and maintained for several hours until the starting material is fully consumed (monitored by TLC).[3]

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The reaction residue is then carefully and slowly poured onto a large volume of ice-water with vigorous stirring, which will cause the product to precipitate.

-

The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane.[3]

Characterization Data

While specific experimental characterization data for this compound is not extensively reported in the surveyed literature, the following tables summarize expected analytical data based on the characterization of closely related compounds and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

¹³C NMR (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-F | 160 - 170 (d, ¹JCF ≈ 250 Hz) |

| C-Cl | 150 - 160 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 150 |

Mass Spectrometry (MS)

| Ion | Expected m/z |

| [M]+ | 216, 218, 220 (isotope pattern for 2 Cl) |

| [M+H]+ | 217, 219, 221 (isotope pattern for 2 Cl) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N Stretch | 1610 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1350 |

| C-Cl Stretch | 600 - 800 |

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The dichloro substitution pattern allows for selective nucleophilic substitution reactions at the 2- and 4-positions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds. This makes it a valuable intermediate for the development of kinase inhibitors, anti-cancer agents, and other therapeutic compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough literature search did not yield specific quantitative solubility and stability data for 2,4-dichloro-6-fluoroquinazoline. This guide provides an overview of its known physicochemical properties, predicted behavior based on analogous compounds, and detailed experimental protocols to enable researchers to determine these parameters.

Introduction

This compound is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a constituent of numerous biologically active compounds. A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and development, including for reaction optimization, formulation, and biological screening. This technical guide outlines the known properties of this compound and provides detailed methodologies for determining its solubility and stability profiles.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂FN₂ | PubChem[2] |

| Molecular Weight | 217.03 g/mol | ChemicalBook[1], PubChem[2] |

| Appearance | White to yellow solid | ChemicalBook[1] |

| Predicted Boiling Point | 277.3 ± 22.0 °C | ChemicalBook[1] |

| Predicted Density | 1.571 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | -1.09 ± 0.30 | ChemicalBook[1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[1] |

Solubility Profile

To obtain precise solubility data, experimental determination is necessary. The following section details a robust protocol for this purpose.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method, followed by quantitative analysis.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Centrifuge the withdrawn sample to ensure the removal of any suspended solid particles.

-

Accurately dilute the clear supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Develop a validated HPLC method for the quantification of this compound.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Data Presentation:

The determined solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Visualization of Solubility Determination Workflow

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling in drug development processes. While specific stability data is not available, studies on other quinazoline derivatives suggest potential degradation pathways. For example, some quinazoline-based drugs have shown significant decomposition in acidic and alkaline conditions, with hydrolysis being a common degradation mechanism, especially in alkaline environments.[4][5] Photostability is another factor to consider, as exposure to light can lead to the formation of degradation products in some quinazoline compounds.[4]

Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol for Stability and Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for stock solution preparation

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis of Stressed Samples:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector can help in assessing peak purity, while an LC-MS system can aid in the identification of degradation products.

-

Calculate the percentage of degradation of this compound.

-

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | e.g., 24 h | e.g., 80 | Experimental Value | Experimental Value |

| 0.1 M NaOH | e.g., 8 h | e.g., RT | Experimental Value | Experimental Value |

| 3% H₂O₂ | e.g., 24 h | e.g., RT | Experimental Value | Experimental Value |

| Thermal (Solid) | e.g., 48 h | e.g., 80 | Experimental Value | Experimental Value |

| Photolytic (Solid) | ICH Q1B | ICH Q1B | Experimental Value | Experimental Value |

| Photolytic (Solution) | ICH Q1B | ICH Q1B | Experimental Value | Experimental Value |

Visualization of Stability Testing Workflow

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data for this compound is currently limited in the public domain, the provided protocols offer a robust approach for researchers to generate this critical information. The structural similarity to other quinazoline derivatives suggests that it is likely to be soluble in polar aprotic organic solvents and may be susceptible to hydrolysis, particularly under basic conditions. The experimental determination of these properties is essential for the advancement of research and development involving this compound.

References

- 1. This compound CAS#: 134517-57-0 [amp.chemicalbook.com]

- 2. This compound | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 [smolecule.com]

- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]

- 6. database.ich.org [database.ich.org]

Potential Biological Activities of 2,4-Dichloro-6-fluoroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitutions that can modulate a wide range of biological activities. The 2,4-dichloro-6-fluoroquinazoline core, in particular, presents a reactive and strategically substituted starting point for the synthesis of novel derivatives. The presence of chlorine atoms at the 2 and 4 positions allows for differential substitution with various nucleophiles, enabling the creation of diverse chemical libraries. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This technical guide provides an in-depth overview of the potential biological activities of derivatives based on this core, drawing from research on structurally related quinazoline compounds.

Anticancer Activity

Quinazoline derivatives are most renowned for their potent anticancer properties, primarily through the inhibition of protein kinases.[1] Several FDA-approved cancer therapies, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and target the epidermal growth factor receptor (EGFR).

Kinase Inhibition

The primary mechanism of anticancer action for many quinazoline derivatives is the inhibition of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of these kinases is a hallmark of many cancers.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for quinazoline-based inhibitors.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, the formation of new blood vessels that supply tumors.

-

Phosphoinositide 3-kinase (PI3K): A key component of a major signaling pathway in cancer.[1]

Derivatives of this compound can be readily synthesized to target these kinases by introducing appropriate amine-containing moieties at the C4 position, mimicking the structure of known inhibitors.

Quantitative Data on Related Quinazoline Derivatives (Anticancer Activity)

While specific data for this compound derivatives is limited, the following table presents IC50 values for other quinazoline derivatives, illustrating their potential potency.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4,6-Disubstituted quinazolines | HCT-116 (Colon) | Micromolar range | [1] |

| 4,6-Disubstituted quinazolines | MCF-7 (Breast) | Micromolar range | [1] |

| Quinazoline-isoxazole hybrids | A549 (Lung) | Good activity | [1] |

| Quinazoline-isoxazole hybrids | HCT116 (Colon) | Good activity | [1] |

| Quinazoline-isoxazole hybrids | MCF-7 (Breast) | Good activity | [1] |

| 2,4-Diaminoquinazolines | MCF-7 (Breast) | 9.1 - 12.0 µg/ml | [2] |

| 2,4-Diaminoquinazolines | HCT-116 (Colon) | 9.1 - 12.0 µg/ml | [2] |

| 2,4-Diaminoquinazolines | HePG-2 (Liver) | 9.1 - 12.0 µg/ml | [2] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116, HePG-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations (e.g., 1.56 to 100 µg/ml).

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

References

The Quinazoline Scaffold: A Technical Guide to its Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2] This widespread utility stems from the versatile reactivity of the quinazoline core, which allows for the introduction of diverse functional groups at various positions, thereby modulating its physicochemical properties and biological interactions. This technical guide provides an in-depth exploration of the reactivity of the quinazoline scaffold, complete with experimental protocols, quantitative data, and visual diagrams to aid in the design and synthesis of novel quinazoline-based compounds.

Core Reactivity of the Quinazoline Ring

The electronic nature of the quinazoline ring is characterized by the presence of two nitrogen atoms within the pyrimidine ring, which significantly influences its reactivity. The nitrogen atoms are not equivalent, leading to a polarization of the 3,4-double bond.[3][4] The pyrimidine ring is generally electron-deficient and therefore resistant to electrophilic substitution, while the benzene ring is more susceptible to such reactions.[5] Conversely, the pyrimidine ring, particularly at the 2- and 4-positions, is activated towards nucleophilic attack.

Electrophilic Substitution Reactions

Electrophilic substitution on the unsubstituted quinazoline ring primarily occurs on the benzene portion. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[4][5]

Nitration: The most well-documented electrophilic substitution reaction of quinazoline is nitration. Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline.[4][6]

Experimental Protocol: Electrophilic Nitration of Quinazoline to 6-Nitroquinazoline[5]

Materials and Reagents:

-

Quinazoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid. Cool the acid to 0-5 °C.

-

Addition of Quinazoline: While maintaining the low temperature, slowly add quinazoline to the cooled sulfuric acid with continuous stirring until it is fully dissolved.

-

Nitration: Add fuming nitric acid dropwise to the reaction mixture using a dropping funnel. The addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane multiple times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 6-nitroquinazoline by recrystallization or column chromatography.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes positions 2 and 4 susceptible to nucleophilic attack. Halo-substituted quinazolines, particularly 2- and 4-chloroquinazolines, are versatile intermediates for introducing a wide range of nucleophiles.[5] The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[7]

Substitution of 4-Chloroquinazoline: 4-Chloroquinazoline readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines, hydrazines, and alkoxides, to yield 4-substituted quinazolines.[8]

Experimental Protocol: Nucleophilic Substitution of 4-Chloroquinazoline with an Amine[9]

Materials and Reagents:

-

4-Chloroquinazoline

-

Primary or secondary amine

-

Isopropanol (or other suitable high-boiling solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 equivalent) and the desired amine (1.2 equivalents) in isopropanol.

-

Reaction: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Functionalization of the Quinazoline Scaffold

Modern synthetic methodologies have enabled the highly selective functionalization of the quinazoline core, providing access to a vast chemical space of derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. Halogenated quinazolines are common starting materials for these transformations.[9][10]

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the quinazoline ring, typically by coupling a bromoquinazoline with a boronic acid in the presence of a palladium catalyst and a base.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinazoline[12][13][14]

Materials and Reagents:

-

Bromoquinazoline derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the bromoquinazoline (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., 0.05 equivalents), and base (2.0-3.0 equivalents).

-

Solvent Addition: Add the deoxygenated solvent system.

-

Degassing: If necessary, degas the reaction mixture by bubbling argon through it for several minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C-H Functionalization

Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for modifying the quinazoline scaffold, avoiding the need for pre-functionalized starting materials.[11][12] Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in achieving regioselective C-H activation and subsequent arylation, alkylation, and amination of the quinazoline core.[11]

Quantitative Data on Quinazoline Reactions

The following tables summarize representative yields for various reactions involving the quinazoline scaffold, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of Quinazoline Derivatives

| Entry | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1 | 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate (CAN)/TBHP | CH₃CN | 75-93 | [13] |

| 2 | Aromatic Aldehydes, 2-Aminobenzophenone, NH₄OAc | 4-(N,N-dimethylamino)pyridine (DMAP) | - | 67-98 | [13] |

| 3 | Substituted Benzaldehydes, o-Aminoarylketones, NH₄OAc | I₂ | EtOH or neat | 91-97 | [13] |

| 4 | 2-Aminophenyl Ketones, Amines | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ / Ligand | Dioxane | up to 87 | [14][15] |

| 5 | Diethyl 3-aminobenzene-1,2-dicarboxylate, Nitriles | [NMP]⁺HSO₄⁻ (Ionic Liquid) | - | up to 90 | [16] |

Table 2: Functionalization of the Quinazoline Scaffold

| Entry | Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Suzuki-Miyaura Coupling | 2-Pyridylboronate | Aryl Bromide | Pd₂(dba)₃ / Ligand / KF | 74-82 | [17] |

| 2 | Nucleophilic Substitution | 4-Chloro-2-(pyridin-4-yl)quinazoline | Hydrazine Hydrate | Methanol, rt | - | [18] |

| 3 | C-H Arylation | Quinoline N-oxide | Aryl Bromide | Pd(OAc)₂ | 45-86 | [12] |

| 4 | C-H Alkylation | Quinazolinone | C4-alkyl 1,4-dihydropyridine | Visible light | Good | [11] |

| 5 | Oxidative Olefin Bond Cleavage | 2-Aminobenzamides, Styrenes | DTBP / p-TsOH | DMSO | - | [19] |

Signaling Pathways and Experimental Workflows

Quinazoline derivatives are renowned for their ability to modulate various biological signaling pathways, a key reason for their prevalence in drug discovery. A prominent example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9][20][21]

EGFR Signaling Pathway and Quinazoline Inhibition

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][22] These pathways regulate crucial cellular processes including proliferation, survival, and differentiation.[20] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[23] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting tumor growth.[2]

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The development of novel quinazoline-based therapeutic agents typically follows a structured workflow encompassing synthesis, characterization, and comprehensive biological evaluation.

Caption: General workflow for the synthesis and evaluation of quinazoline derivatives.

This guide provides a foundational understanding of the reactivity of the quinazoline scaffold, supported by practical experimental protocols and quantitative data. The versatility of this heterocyclic system, coupled with modern synthetic methods, ensures its continued importance in the development of novel molecules with significant scientific and therapeutic potential.

References

- 1. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. epublications.marquette.edu [epublications.marquette.edu]

- 16. researchgate.net [researchgate.net]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. researchgate.net [researchgate.net]

Initial Screening of 2,4-Dichloro-6-fluoroquinazoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key considerations for the initial screening of 2,4-Dichloro-6-fluoroquinazoline in chemical libraries. Due to the limited publicly available screening data for this specific compound, this document outlines a representative approach based on the well-established screening cascades for analogous quinazoline-based kinase inhibitors.

Introduction to this compound

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Compounds with a 2,4-disubstituted quinazoline core are well-documented as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling pathways.[1][2] The dichloro substitutions at the 2 and 4 positions provide reactive sites for the synthesis of diverse chemical libraries, while the fluorine at the 6-position can modulate the compound's physicochemical properties and biological activity.

High-Throughput Screening (HTS) Strategy

The initial screening of this compound would typically be performed as part of a larger high-throughput screening campaign involving a diverse chemical library. The primary goal is to identify "hits" that exhibit activity against a specific biological target or cellular phenotype.

A generalized workflow for such a screening campaign is depicted below:

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of screening data. Below are representative protocols for key assays in the initial screening of a compound like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of a purified kinase.[3]

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase's activity (IC50).

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR2)

-

Specific peptide substrate for the kinase

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well, white, opaque plates

-

Luminescence-capable plate reader

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 5 µL of a mixture containing the kinase enzyme and its substrate to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[4]

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[4]

Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition and Formazan Formation: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly.

-

Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation

While specific screening data for this compound is not available, the following tables illustrate how the results of the aforementioned assays would be presented.

Table 1: Illustrative In Vitro Kinase Inhibition Data for a Quinazoline Compound

| Target Kinase | IC50 (nM) |

| EGFR | 25 |

| VEGFR2 | 150 |

| HER2 | 80 |

| SRC | >10,000 |

Table 2: Illustrative Cell Viability Data for a Quinazoline Compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung | 0.5 |

| MCF-7 | Breast | 1.2 |

| HCT116 | Colon | 2.5 |

| HEK293 | Normal Kidney (control) | >50 |

Signaling Pathways

Quinazoline derivatives frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets are often receptor tyrosine kinases like EGFR. Inhibition of these receptors can block downstream signaling through the PI3K/Akt and MAPK/ERK pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR.[9]

PI3K/Akt and MAPK/ERK Downstream Pathways

Upon activation, EGFR initiates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[10][11]

Conclusion

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Precursors and Starting Materials for 2,4-Dichloro-6-fluoroquinazoline

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and key starting materials for the preparation of 2,4-dichloro-6-fluoroquinazoline. This compound is a crucial intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its preparation vital for researchers and professionals in drug development and medicinal chemistry.

Synthetic Pathways

The most common and efficient synthetic route to this compound proceeds via a two-step process. The primary starting material for this pathway is 2-amino-5-fluorobenzoic acid.

The general synthetic scheme is as follows:

-

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-fluorobenzoic acid is cyclized to form the quinazoline-2,4-dione ring system. This is typically achieved through reaction with a source of a carbonyl group, such as sodium cyanate.

-

Step 2: Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione: The resulting dione is then chlorinated to yield the final product, this compound. This transformation is commonly carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

The following diagram illustrates this primary synthetic pathway:

Caption: Primary synthetic pathway to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures for analogous compounds and have been adapted for the synthesis of the 6-fluoro derivative.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

This procedure details the cyclization of 2-amino-5-fluorobenzoic acid to form the quinazoline-2,4-dione intermediate.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Sodium cyanate (NaOCN)

-

Glacial acetic acid

-

Water

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel.

-

Glacial acetic acid is added to the suspension.

-

A solution of sodium cyanate in water is added dropwise to the reaction mixture with vigorous stirring.

-

The reaction mixture is stirred at room temperature for a specified period.

-

Sodium hydroxide is then added in portions, and the mixture is cooled.

-

The pH of the reaction mixture is carefully adjusted to ~4 by the dropwise addition of concentrated hydrochloric acid, which leads to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione

This protocol describes the conversion of the quinazoline-2,4-dione intermediate to the final this compound product.[1]

Materials:

-

6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or N,N-diethylaniline

-

Ice

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione is made in phosphorus oxychloride.

-

N,N-Dimethylaniline (or N,N-diethylaniline) is added slowly to the suspension.

-

The reaction mixture is heated to reflux (approximately 120 °C) for several hours until the starting material is completely dissolved.[1]

-

After cooling, the reaction mixture is poured slowly onto a large volume of ice with caution due to the exothermic reaction.

-

The resulting precipitate is collected by filtration and washed with ice water.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane to afford pure this compound as a solid.[1]

The following diagram outlines the general experimental workflow for the synthesis:

References

The Versatility of 2,4-Dichloro-6-fluoroquinazoline: A Comprehensive Review of its Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-fluoroquinazoline stands as a pivotal scaffold in modern medicinal chemistry, offering a versatile platform for the synthesis of a myriad of biologically active compounds. Its unique structural features, including the reactive chlorine atoms at the 2 and 4 positions and the fluorine atom at the 6 position, allow for regioselective modifications, leading to the development of potent and selective therapeutic agents. This in-depth technical guide explores the core applications of this compound, with a primary focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into the quantitative biological data of its derivatives, provide detailed experimental protocols for their synthesis, and visualize the key signaling pathways they modulate.

Core Applications in Medicinal Chemistry

The quinazoline core is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a fluorine atom at the 6-position can enhance metabolic stability, bioavailability, and binding affinity of the resulting compounds. This compound serves as a key starting material for a range of derivatives with diverse therapeutic applications.

Kinase Inhibitors in Oncology

The most prominent application of this compound derivatives is in the development of kinase inhibitors for the treatment of cancer. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors. By reacting this compound with various anilines, researchers have developed potent EGFR inhibitors that have shown significant antitumor activity.[1][2] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Derivatives of this compound have been synthesized and evaluated as VEGFR-2 inhibitors, demonstrating potential as anti-angiogenic agents.[3]

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. The quinazoline scaffold has been utilized to develop inhibitors of Aurora kinases, particularly Aurora A and B, leading to cell cycle arrest and apoptosis in cancer cells.

Other Therapeutic Areas

Beyond oncology, the versatile chemistry of this compound has been explored for other therapeutic targets, including:

-

Antimicrobial Agents: Certain quinazoline derivatives have shown promising activity against various bacterial and fungal strains.

-

Anti-inflammatory Agents: The quinazoline nucleus is also found in compounds with anti-inflammatory properties.

-

Antimalarial Agents: Researchers have investigated 2-anilino-4-amino-quinazolines as potential antimalarial drugs.[4]

Data Presentation: Biological Activity of 6-Fluoroquinazoline Derivatives

The following tables summarize the in vitro biological activities of various 6-fluoroquinazoline derivatives against different cancer cell lines and kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the biological activity, are presented.

| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |

| Series 1: 4-Anilino-6-fluoroquinazoline Derivatives | |||

| Compound 7i | A549 (Lung Cancer) | 2.25 | [1][2] |

| HT-29 (Colon Cancer) | 1.72 | [1][2] | |

| MCF-7 (Breast Cancer) | 2.81 | [1][2] | |

| EGFR | 0.017 | [1][2] | |

| Series 2: 4-Anilinoquinazoline-acylamino Derivatives | |||

| Compound 15a | EGFR | 0.13 | [3] |

| VEGFR-2 | 0.56 | [3] | |

| Compound 15b | HT-29 (Colon Cancer) | 5.27 | [3] |

| MCF-7 (Breast Cancer) | 4.41 | [3] | |

| H460 (Lung Cancer) | 11.95 | [3] | |

| EGFR | 0.15 | [3] | |

| VEGFR-2 | 1.81 | [3] | |

| Compound 15e | EGFR | 0.69 | [3] |

| VEGFR-2 | 0.87 | [3] |

Experimental Protocols

The synthesis of biologically active molecules from this compound primarily involves regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for a stepwise and controlled synthesis.

General Procedure for the Synthesis of 4-(Anilino)-2-chloro-6-fluoroquinazolines

This protocol describes a general method for the synthesis of 4-anilino-2-chloro-6-fluoroquinazoline derivatives, which are key intermediates for many kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline

-

Isopropanol (or other suitable solvent like ethanol or DMF)

-

Triethylamine (or another non-nucleophilic base)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in isopropanol.

-

Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aniline.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-(anilino)-2-chloro-6-fluoroquinazoline.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis of N2-(4-Fluorophenyl)-6,7-dimethoxy-N4-(oxolan-2-ylmethyl)quinazoline-2,4-diamine (a related antimalarial agent)[4]

This protocol details the synthesis of a 2,4-diaminoquinazoline derivative, illustrating the sequential substitution at the C4 and C2 positions.

Step 1: Synthesis of 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine

-

To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent, add (oxolan-2-yl)methanamine (1.1 eq).

-

The reaction is typically carried out at room temperature for 20 hours.

-

The product, 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, is isolated after an appropriate work-up and purification.

Step 2: Synthesis of N2-(4-Fluorophenyl)-6,7-dimethoxy-N4-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

-

A mixture of 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine (1.0 eq), 4-fluoroaniline (2.0 eq), and trifluoroacetic acid (TFA) in isopropanol is heated in a microwave reactor at 120 °C for 15 minutes.

-

After cooling, the reaction mixture is worked up and the crude product is purified to yield the final compound.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: Aurora Kinase Workflow and Inhibition.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, particularly for cancer treatment, has yielded numerous potent compounds with promising preclinical and clinical activity. The ability to selectively functionalize the C2 and C4 positions allows for the fine-tuning of pharmacological properties, leading to the discovery of next-generation targeted therapies. The continued exploration of the chemical space around the 6-fluoroquinazoline scaffold holds great promise for addressing unmet medical needs in oncology and beyond.

References

- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-fluoroquinazoline, a key scaffold in medicinal chemistry. This document outlines the principles of regioselectivity, detailed experimental protocols for the synthesis of monosubstituted and disubstituted derivatives, and the application of these compounds as kinase inhibitors in cancer therapy.

Introduction

The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The this compound is a versatile starting material for the synthesis of a diverse library of compounds through nucleophilic aromatic substitution. The presence of two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the introduction of various functional groups. The fluorine atom at the C6 position can enhance the metabolic stability and binding affinity of the final compounds.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on 2,4-dichloroquinazolines is highly regioselective. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position. This preferential substitution at C4 occurs under milder reaction conditions.[6][7] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[6][7]

This regioselectivity can be explained by the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2][4] This inherent reactivity allows for a controlled, stepwise synthesis of 2,4-disubstituted quinazolines.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of 2,4-disubstituted-6-fluoroquinazoline are of particular interest in oncology, where they have been extensively explored as inhibitors of various protein kinases. Notably, 4-anilinoquinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy.[3] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3] By blocking the ATP binding site of the EGFR tyrosine kinase, these inhibitors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the monosubstitution at the C4 position and the subsequent disubstitution at the C2 position of 2,4-dichloroquinazoline derivatives. While specific data for the 6-fluoro analog is limited in publicly available literature, the presented data for related analogs provides a strong predictive framework.

Table 1: Monosubstitution at the C4 Position of 2,4-Dichloroquinazoline Derivatives

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Aniline | Isopropanol | - | Reflux | 6 | Satisfactory | 2,4-dichloro-6,7-dimethoxyquinazoline |

| Substituted Anilines | Dioxane | DIPEA | 80 | 12 | 60-65 | 2,4-dichloro-6,7-dimethoxyquinazoline |

| Hydrazine Hydrate | Ethanol | - | 0-5 | 2 | Not Specified | 2,4-dichloroquinazoline |

| Aliphatic Amines | 2-Propanol | - | Reflux | 24 | Not Specified | 2,4-dichloroquinazoline |

Table 2: Disubstitution at the C2 Position of 2-Chloro-4-substituted-quinazoline Derivatives

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Hydrazine Hydrate | Isopropanol | - | Reflux | 1 | Not Specified | 2-chloro-4-hydrazinylquinazoline |

| Secondary Amines | THF | - | Reflux | Not Specified | Not Specified | General |

| Various Amines | Not Specified | Not Specified | Harsh Conditions | Not Specified | Not Specified | General |

Experimental Protocols

The following are generalized protocols for the synthesis of monosubstituted and disubstituted 6-fluoroquinazoline derivatives based on established methodologies for analogous compounds. Researchers should optimize these conditions for their specific nucleophiles.

Protocol 1: Synthesis of 2-Chloro-4-(substituted-amino)-6-fluoroquinazoline (Monosubstitution)

Materials:

-

This compound

-

Amine nucleophile (e.g., substituted aniline)

-

Solvent (e.g., Isopropanol, Dioxane, or Ethanol)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 10-20 mL per mmol of substrate), add the amine nucleophile (1.0-1.2 eq).

-

If the amine salt is used or if the reaction requires a base, add DIPEA (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 80-100 °C) for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-chloro-4-(substituted-amino)-6-fluoroquinazoline.

Protocol 2: Synthesis of 2,4-Di(substituted-amino)-6-fluoroquinazoline (Disubstitution)

Materials:

-

2-Chloro-4-(substituted-amino)-6-fluoroquinazoline (from Protocol 1)

-

Second amine nucleophile

-

High-boiling point solvent (e.g., isopropanol, N,N-Dimethylformamide - DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the 2-chloro-4-(substituted-amino)-6-fluoroquinazoline (1.0 eq) in a suitable high-boiling solvent (e.g., isopropanol).

-

Add the second amine nucleophile (1.5-3.0 eq).

-

Heat the reaction mixture to a higher temperature (reflux, typically >100 °C) and stir for an extended period (12-48 hours). Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

The workup and purification procedure is similar to Protocol 1. The crude product is typically purified by column chromatography to yield the final 2,4-di(substituted-amino)-6-fluoroquinazoline.

Visualizations

Caption: Regioselective SNAr on this compound.

Caption: Inhibition of the EGFR signaling pathway.

Caption: Experimental workflow for synthesis and purification.

References

- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]